![molecular formula C8H11NO2 B596379 octahydro-1H-cyclopenta[c]pyridine-3,6-dione CAS No. 197250-70-7](/img/structure/B596379.png)
octahydro-1H-cyclopenta[c]pyridine-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a chemical compound with the CAS Number: 197250-70-7 . It has a molecular weight of 153.18 and its IUPAC name is hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione . The compound is typically in solid form .
Synthesis Analysis
The octahydro-1H-cyclopenta[c]pyridine skeleton exists in a broad spectrum of bioactive natural products . A novel diastereoselective synthesis strategy has been reported to produce this skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieved excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .Molecular Structure Analysis
The molecular structure of octahydro-1H-cyclopenta[c]pyridine-3,6-dione is characterized by a cyclopenta[c]pyridine skeleton . This skeleton is found in a wide range of bioactive natural products .Chemical Reactions Analysis
The synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Physical And Chemical Properties Analysis
Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a solid compound . It has a molecular weight of 153.18 .Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
The octahydro-1H-cyclopenta[c]pyridine skeleton is found in a broad spectrum of bioactive natural products . The development of efficient and convenient protocols to construct this skeleton remains a challenging task . A novel diastereoselective synthesis strategy has been reported to produce the octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .
Antiproliferative Activity
Some derivatives of the compound have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound and its derivatives could be potential candidates for anticancer drug development.
GABA-related Biological Activities
The compound can be used in the studies of various GABA-related biological activities . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the mammalian central nervous system, and compounds that interact with GABA receptors could have potential therapeutic applications in a variety of neurological disorders.
Design of Lead-oriented Compound Libraries
The compound can also serve as a three-dimensional building block for the design of lead-oriented compound libraries in drug discovery . Such libraries are collections of compounds with diverse structures that are used to identify new drug candidates in the early stages of drug discovery.
Synthesis of Pyrimidine Derivatives
The compound has been used in the synthesis of octahydro-1H-cyclopenta[d]pyrimidine derivatives . Pyrimidine derivatives have a wide range of biological activities and are important in the field of medicinal chemistry.
Synthesis of Piperidines
The compound has been used in the synthesis of a variety of piperidines bearing 1,5-enyne motifs . Piperidines are a class of organic compounds with a wide range of biological activities and are found in many pharmaceuticals and natural products.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOBSOBETAFJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NCC2CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)

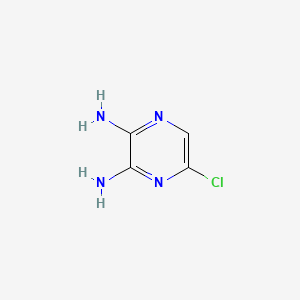

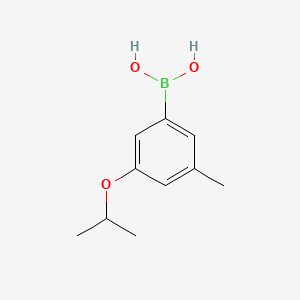

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)
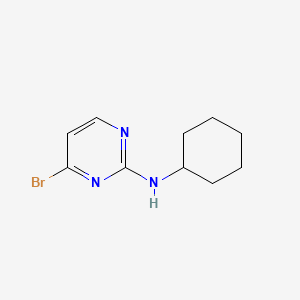
![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)
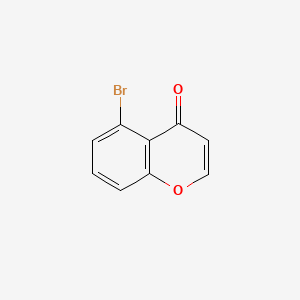
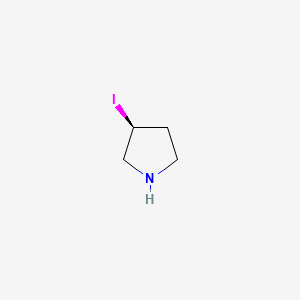
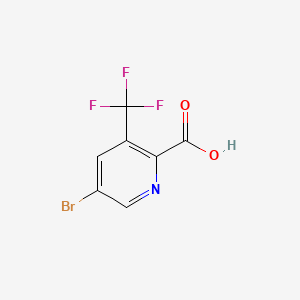
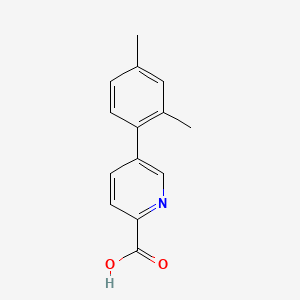
![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)